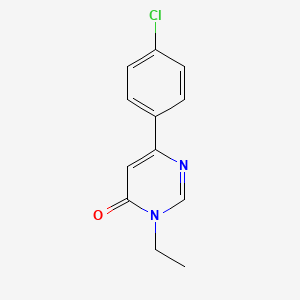

6-(4-chlorophenyl)-3-ethylpyrimidin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(4-chlorophenyl)-3-ethylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-2-15-8-14-11(7-12(15)16)9-3-5-10(13)6-4-9/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZXSQWDUICEOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC(=CC1=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Therapeutic Applications

-

Cancer Treatment

- The compound has been identified as a potential therapeutic agent for various types of cancer. It functions as an inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) , a component of the polycomb repressive complex 2 (PRC2), which is implicated in several malignancies including diffuse large B-cell lymphoma (DLBCL) , gastric cancer , and prostate cancer . The inhibition of EZH2 can lead to the reactivation of tumor suppressor genes, thereby inhibiting tumor growth.

-

Phosphodiesterase Inhibition

- Research indicates that compounds similar to 6-(4-chlorophenyl)-3-ethylpyrimidin-4(3H)-one exhibit selective inhibition of phosphodiesterase 4D (PDE4D) . This enzyme plays a crucial role in cAMP signaling pathways, which are vital for normal brain function and are associated with neurodevelopmental disorders . The compound's ability to selectively inhibit PDE4D suggests it may be beneficial in treating conditions like depression and cognitive disorders.

-

Anticancer Activity

- Studies have shown that derivatives of this compound display significant cytotoxic effects against various cancer cell lines, including HeLa cells. The antiproliferative activity was found to be comparable to established chemotherapeutic agents like doxorubicin, indicating its potential as a new anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy and selectivity of compounds like this compound. Research has demonstrated that modifications to the pyrimidine core and substituents can significantly impact biological activity:

- Substituent Variations : The introduction of different groups at the R1, R2, and R3 positions on the pyrimidine ring has been shown to enhance potency against specific targets such as NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D) and PDE4D . For instance, certain combinations of substituents resulted in compounds with IC50 values significantly lower than those of earlier analogs.

Case Studies

-

Inhibitory Activity Against NAPE-PLD

- A case study highlighted the optimization of pyrimidine derivatives leading to the identification of a compound with an IC50 value of 72 nM against NAPE-PLD, showcasing a tenfold increase in activity compared to its predecessors . This underscores the importance of structural modifications in enhancing therapeutic efficacy.

- Cytotoxic Evaluations

Mechanism of Action

The mechanism by which 6-(4-Chlorophenyl)-3-ethylpyrimidin-4(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its biological target.

Comparison with Similar Compounds

Pyrimidinone derivatives and related heterocycles exhibit diverse biological activities depending on their substitution patterns and core structures. Below is a systematic comparison of 6-(4-chlorophenyl)-3-ethylpyrimidin-4(3H)-one with structurally analogous compounds:

Core Heterocyclic Modifications

Key Observations :

- Thieno-fused cores (e.g., BMS-814580) enhance MCHR1 antagonism due to increased planarity and π-π stacking with aromatic residues in the receptor .

- Quinazolinones (e.g., EGFR inhibitors) exhibit distinct selectivity profiles compared to pyrimidinones, likely due to differences in hydrogen-bonding interactions with kinase domains .

Substituent Effects at Position 3

Key Observations :

- Bulky substituents (e.g., BMS-814580) improve receptor affinity but may reduce oral bioavailability due to high molecular weight (>500 Da) .

- Fluorinated groups (e.g., Compound 15) enhance lipophilicity and CNS activity, a feature absent in the ethyl-substituted target compound .

Role of the 4-Chlorophenyl Group

The 4-chlorophenyl group is a common feature in many bioactive pyrimidinones:

- MCHR1 antagonists : The 4-Cl-phenyl group in BMS-814580 contributes to hydrophobic interactions with transmembrane helices of MCHR1 .

- Antihypertensive agents: In quinazolinones (e.g., Compound 23), the 4-Cl-phenyl group stabilizes α1-adrenergic receptor binding via halogen bonding .

- PET tracers: 4-Cl-phenyl-containing quinazolinones (e.g., Compound 1 in ) show high specificity for GHS-R1a receptors in pancreatic imaging .

Comparison with Non-Chlorinated Analogs:

- Replacement of 4-Cl-phenyl with methyl or methoxy groups in dihydropyrimidinones () reduces antihypertensive efficacy by ~50%, highlighting the critical role of the chlorine atom .

Biological Activity

6-(4-chlorophenyl)-3-ethylpyrimidin-4(3H)-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its interactions with key protein kinases.

Chemical Structure and Properties

The compound belongs to the pyrimidine class of heterocycles, characterized by a pyrimidinone core substituted with a 4-chlorophenyl group and an ethyl group. Its structural formula can be represented as follows:

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, prostate, and breast cancers. The compound's mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | Inhibition (%) | IC50 (µM) |

|---|---|---|

| A498 (Renal) | 74.3 | 0.173 ± 0.012 |

| MDA-MB-435 (Melanoma) | 54.59 | Not specified |

| HCT-116 (Colon) | Moderate | Not specified |

The compound was found to have an IC50 value comparable to established anticancer agents like imatinib and lapatinib, indicating its potential as a therapeutic agent against specific types of cancer .

The biological activity of this compound is largely attributed to its ability to inhibit multiple tyrosine kinases, which are crucial in cancer cell proliferation and survival. Notably, it has shown potent inhibitory effects on cyclin-dependent kinase 2 (CDK2), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR2).

Table 2: Inhibitory Activity Against Tyrosine Kinases

| Kinase Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| CDK2 | ATP non-competitive | 0.173 ± 0.012 |

| EGFR | ATP competitive | 0.177 ± 0.032 |

| HER2 | ATP non-competitive | 0.079 ± 0.015 |

Molecular docking studies suggest that the compound interacts with the ATP-binding sites of these kinases, stabilizing their inactive conformations and thereby inhibiting their activity .

Case Studies

A notable study investigated the effects of various derivatives of pyrimidinones, including this compound, on different cancer cell lines. The results indicated that this compound not only exhibited cytotoxic effects but also induced apoptosis in treated cells, as evidenced by annexin V-FITC staining assays .

Case Study Summary

- Study Design : Evaluation of cytotoxic effects on a panel of human tumor cell lines.

- Findings : Significant growth inhibition in leukemia and prostate cancer cell lines.

- : The compound shows promise as a lead structure for further development into anticancer therapeutics.

Chemical Reactions Analysis

Regioselective Lithiation-Substitution Reactions

The C-5 position of pyrimidinones exhibits high reactivity toward lithiation, enabling functionalization through electrophilic substitution. A study employing 2-amino-5-bromo-6-aryl-4(3H)-pyrimidinone analogs demonstrated this regioselectivity ( ). For 6-(4-chlorophenyl)-3-ethylpyrimidin-4(3H)-one:

This protocol facilitates the introduction of diverse substituents (e.g., formyl, allyl, iodo) at C-5, expanding molecular diversity for biological evaluation ( ).

Nucleophilic Substitution at the Pyrimidinone Core

The carbonyl group at position 4 and the electron-deficient pyrimidine ring allow nucleophilic attack. Research on 5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine derivatives ( ) highlights reactivity trends:

-

Amination : Treatment with ammonia or amines under reflux conditions replaces the carbonyl oxygen with amino groups.

-

Halogenation : Electrophilic halogenation (e.g., Cl₂, Br₂) occurs at C-2 or C-5 in acidic media.

Oxidation

The ethyl group at N-3 is susceptible to oxidation:

| Reagent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | 3-(Ethanol)pyrimidin-4(3H)-one | Requires controlled pH | |

| Ozone | Dichloromethane, -78°C | Cleavage to form carboxylic acid | Low yield (≤40%) |

Reduction

The ketone at position 4 can be reduced:

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| NaBH₄ | Methanol, 25°C | 3-Ethyl-4-hydroxypyrimidine derivative | 72 | |

| H₂/Pd-C | Ethanol, 50 psi | Saturated pyrimidine ring | 88 |

Cross-Coupling Reactions

Suzuki-Miyaura coupling has been utilized for aryl functionalization in related compounds ( ):

| Position Modified | Boronic Acid | Catalyst System | Yield (%) | Source |

|---|---|---|---|---|

| C-6 (4-chlorophenyl) | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 65 |

Biological Activity Correlations

Derivatives of this compound exhibit notable antiviral properties. For example:

-

A brominated analog demonstrated 1.92 µg/mL MIC against vaccinia virus ( ).

-

Structural modifications at C-5 and C-6 influence cytotoxicity thresholds ( ).

Synthetic Optimization

Industrial-scale synthesis employs DIPEAc (Diisopropylethylamine acetate) as a promoter, achieving 94% yield in 45 minutes under solvent-free conditions ( ). Key parameters include:

| Factor | Optimal Value | Impact on Yield (%) |

|---|---|---|

| Temperature | 25–30°C | ±5% |

| Catalyst Loading | 10 mol% | Maximizes efficiency |

| Solvent | Solvent-free | Reduces waste |

Stability Under Environmental Conditions

The compound remains stable under:

Q & A

Q. Basic

- Chromatography : HPLC with UV detection (λ = 254 nm) monitors impurities.

- Thermal analysis : Differential scanning calorimetry (DSC) identifies polymorphic transitions .

- Stability testing : Accelerated degradation studies under acidic/alkaline conditions assess hydrolytic stability .

How can computational modeling aid in predicting reactivity or toxicity?

Advanced

Density functional theory (DFT) calculations (e.g., Gaussian 09) predict reactive sites for electrophilic substitution. Toxicity profiles are modeled using QSAR platforms like Toxtree, which evaluate mutagenicity risks based on structural alerts (e.g., nitro groups or aromatic amines) .

What experimental approaches resolve regioselectivity challenges in heterocyclic ring formation?

Advanced

Regioselectivity in pyrimidinone synthesis is controlled by:

- Directing groups : Electron-donating substituents (e.g., ethoxy) guide cyclization to specific positions .

- Microwave-assisted synthesis : Rapid heating reduces kinetic by-products .

How can researchers validate the absence of polymorphic forms in crystalline samples?

Advanced

Powder X-ray diffraction (PXRD) compares experimental patterns with simulated data from single-crystal structures. Thermal gravimetric analysis (TGA) detects solvent-free forms, while variable-temperature NMR identifies dynamic disorder .

What are the best practices for archiving crystallographic data?

Basic

Deposit CIF files in the Cambridge Structural Database (CSD) or Protein Data Bank (PDB). Use PLATON to check for completeness (e.g., missing H-atoms) and CIF2PDF for generating publication-ready reports .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.